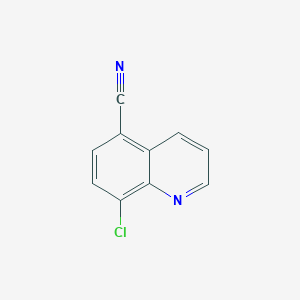

8-Chloroquinoline-5-carbonitrile

Description

Properties

Molecular Formula |

C10H5ClN2 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

8-chloroquinoline-5-carbonitrile |

InChI |

InChI=1S/C10H5ClN2/c11-9-4-3-7(6-12)8-2-1-5-13-10(8)9/h1-5H |

InChI Key |

KTHBXIUNNDAPBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Skraup-Doebner-Miller Modifications

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted to introduce chloro and cyano groups. A modified Skraup protocol involves condensing 4-chloro-2-aminophenol with glycerol and a nitrile-containing precursor under acidic conditions. Key steps include:

-

Reaction Setup : A mixture of 4-chloro-2-aminophenol (1.0 eq), glycerol (1.8–1.9 eq), and concentrated sulfuric acid is heated to 110–140°C with boric acid (0.3–0.4 eq) as a moderator.

-

Nitrile Introduction : Acrolein (generated in situ from glycerol and H₂SO₄) facilitates cyclization, while a nitrile source (e.g., KCN or CuCN) is introduced post-cyclization to functionalize the 5-position.

-

Yield : Reported yields range from 45–60% after purification via recrystallization.

Table 1: Skraup-Based Synthesis Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 110–140°C | Optimizes cyclization |

| Boric Acid (eq) | 0.3–0.4 | Reduces tar formation |

| Nitrile Source | KCN, CuCN | Determines nitrile purity |

| Reaction Time | 6–8 hours | Prevents over-oxidation |

Halogen-Cyanide Exchange Reactions

Nucleophilic Substitution at C-5

A two-step approach substitutes a pre-existing halogen at C-5 with a cyano group:

-

Halogenation : 5-Bromoquinoline is synthesized via bromination of quinoline-5-carboxylic acid using N-bromosuccinimide (NBS) in acetic acid.

-

Cyanide Displacement : The bromine atom is displaced using CuCN in dimethylformamide (DMF) at 150°C for 12 hours, achieving 70–75% conversion.

Catalytic Cyanation

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| CuCN Displacement | 70–75 | 90 | Low cost |

| Pd-Catalyzed | 82 | 95 | High regioselectivity |

Direct Cyclization of Nitrile-Containing Precursors

Friedländer Synthesis Adaptations

Quinoline-5-carbonitrile derivatives are synthesized via Friedländer condensation between 2-amino-4-chlorobenzonitrile and ketones:

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization:

-

Procedure : 2-Amino-4-chlorobenzonitrile, acetylacetone, and ZnO nanoparticles (catalyst) are irradiated at 150°C for 30 minutes.

Industrial-Scale Production Considerations

Solvent and Waste Management

Chemical Reactions Analysis

Types of Reactions

8-Chloroquinoline-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: 8-Aminoquinoline-5-carbonitrile.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

8-Chloroquinoline-5-carbonitrile has been studied for its potential therapeutic effects, particularly in the following areas:

- Neurodegenerative Diseases : Research indicates that derivatives of this compound exhibit selective inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in treating conditions like Alzheimer's disease, where enzyme inhibition can enhance cholinergic signaling and mitigate symptoms associated with neurodegeneration.

- Antiviral Activity : The compound has been investigated for its efficacy against viral infections. Its structural similarity to other quinoline derivatives, known for antiviral properties, positions it as a candidate for further studies aimed at developing antiviral agents .

- Antimicrobial Properties : As part of ongoing research into quinoline derivatives, this compound has shown promise in exhibiting antimicrobial activity against various pathogens. This could lead to the development of new antibiotics or treatments for resistant bacterial strains.

Metal Ion Chelation

Another significant application of this compound is its ability to act as a chelating agent. The cyano group at the 5-position enhances its capacity to form stable complexes with transition metals. This property is beneficial in several contexts:

- Analytical Chemistry : The compound can be used in metal ion extraction and photometric analysis, facilitating the detection and quantification of metal ions in various samples .

- Corrosion Prevention : Its chelation properties make it suitable for applications in preventing metal corrosion, particularly in industrial settings where metal integrity is crucial .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in organic synthesis, particularly for creating more complex bioactive scaffolds. Its derivatives can be modified to enhance biological activity or to introduce new functionalities:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 4-Chloroquinoline-8-carbonitrile | Chlorine at position 4 | Different substitution pattern affects reactivity |

| 5-Chloroquinoline-3-carbonitrile | Chlorine at position 5 | Potentially different biological activity |

| 7-Chloroquinoline-3-carbonitrile | Chlorine at position 7 | May exhibit unique enzyme inhibition profiles |

| 6-Chloroquinoline-3-carbonitrile | Chlorine at position 6 | Structural variations lead to different properties |

| 4-Chloro-3-methylquinoline-8-carbonitrile | Methyl substitution at position 3 | Alters lipophilicity and biological interactions |

These variations highlight the versatility of this compound as a foundational compound in drug discovery and development.

Case Studies

Several case studies exemplify the applications of this compound:

- Inhibition Studies : A study explored the interaction of this compound with various biological targets, demonstrating its potential as a selective inhibitor for specific enzymes related to neurodegenerative diseases. The results indicated promising selectivity and potency, warranting further investigation into its therapeutic potential.

- Metal Complexation Research : Research focusing on the chelation properties of this compound revealed its effectiveness in forming stable complexes with various metal ions. This was particularly relevant in environmental chemistry and materials science, where such properties can be utilized for remediation efforts or material enhancements .

Mechanism of Action

The mechanism of action of 8-Chloroquinoline-5-carbonitrile involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs of 8-Chloroquinoline-5-carbonitrile, emphasizing differences in substituents, molecular weight, and physical properties:

Key Observations:

- Halogen Effects: Bromine substituents (e.g., 8-Bromoquinoline-5-carbonitrile) increase molecular weight and may alter lipophilicity compared to chlorine analogs. Chlorine, being smaller and more electronegative, enhances reactivity in electrophilic substitutions .

- Positional Isomerism: The placement of substituents significantly impacts electronic properties.

- Backbone Variations: 1-Chloroisoquinoline-5-carbonitrile replaces the quinoline system with isoquinoline, altering aromatic π-electron distribution and solubility.

Biological Activity

8-Chloroquinoline-5-carbonitrile is a heterocyclic compound that belongs to the quinoline family, characterized by a chlorine atom at the 8-position and a cyano group at the 5-position. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, anticancer, and potential applications in treating neurodegenerative diseases.

- Molecular Formula : C₁₀H₅ClN₂

- Molecular Weight : 188.61 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1=CC2=C(C=CC(=C2N=C1)Cl)C#N

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains by inhibiting DNA synthesis through the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to cell death.

- Antiviral Activity : Recent studies have shown that quinoline derivatives, including this compound, possess antiviral properties. For example, compounds derived from quinolines have demonstrated inhibitory effects against SARS-CoV-2, with effective concentrations (EC50) lower than that of the reference drug chloroquine .

Biological Activities

-

Antimicrobial Properties

- Several derivatives of this compound have shown activity against Gram-positive and Gram-negative bacteria. They are being investigated for their potential as new antibacterial agents.

- Antiviral Properties

-

Anticancer Activity

- Quinoline derivatives are known for their anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through various pathways, although specific mechanisms require further investigation.

-

Neuroprotective Effects

- The compound has been explored for its potential to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases such as Alzheimer's disease. This selective inhibition could contribute to therapeutic strategies for managing cognitive decline.

Table: Summary of Biological Activities

Research Highlights

- A study conducted on quinoline derivatives revealed that certain compounds exhibited stronger anti-SARS-CoV-2 activity than chloroquine, suggesting a potential for these compounds in treating COVID-19 .

- Another investigation focused on the antimicrobial properties of quinoline derivatives demonstrated their effectiveness against resistant bacterial strains, highlighting their potential role in combating antibiotic resistance.

Q & A

Q. What are the common synthetic routes for 8-Chloroquinoline-5-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves chlorination and nitrile functionalization of quinoline derivatives. For example, chlorination at the 8-position can be achieved using phosphorus oxychloride (POCl₃) under reflux, followed by cyanation at the 5-position via palladium-catalyzed cross-coupling or nucleophilic substitution. Reaction temperature (80–120°C), solvent choice (e.g., DMF or acetonitrile), and catalyst loading (e.g., Pd(PPh₃)₄) critically affect yield and purity. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the target compound .

Q. How can researchers validate the identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm molecular structure via ¹H/¹³C NMR chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, nitrile carbon at ~115 ppm).

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm.

- Mass spectrometry : Verify molecular ion peaks ([M+H]⁺ at m/z 164.5 for C₉H₆ClN).

Cross-referencing with published spectral data (e.g., PubChem CID 69139) ensures accuracy .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) due to potential irritancy (skin/eyes) and toxicity.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers at 2–8°C, protected from light to prevent decomposition.

- Dispose of waste via approved hazardous chemical protocols (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can structural modifications at the 5-position (carbonitrile group) alter the compound’s bioactivity?

- Methodological Answer : Replace the nitrile group with other electron-withdrawing groups (e.g., carboxyl, amide) to study effects on binding affinity. For example:

- Molecular docking : Compare interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina.

- In vitro assays : Measure IC₅₀ values against bacterial strains or cancer cell lines.

Data from analogues (e.g., 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile) suggest nitrile groups enhance metabolic stability but may reduce solubility .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Reproducibility checks : Repeat synthesis and characterization under standardized conditions.

- High-resolution MS : Confirm exact mass to rule out isotopic interference.

- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., 8-Cl vs. 6-Cl isomers).

Cross-validate findings with independent labs and reference databases (e.g., CAS 611-33-6) .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to proteins like kinases.

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy.

Pre-screen with computational models (e.g., molecular dynamics simulations) to prioritize targets .

Q. How can computational modeling guide the optimization of this compound derivatives?

- Methodological Answer :

- QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity.

- ADMET prediction : Use SwissADME to assess solubility, permeability, and cytochrome inhibition.

- DFT calculations : Optimize electron distribution for enhanced binding (e.g., Fukui indices).

Validate predictions with synthetic analogs and in vitro data .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.

- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of nitrile to amide).

- Arrhenius kinetics : Calculate shelf-life at 25°C from accelerated stability data (40–60°C).

Store lyophilized samples at -20°C to minimize degradation .

Q. How does the chlorine substituent at the 8-position affect regioselectivity in further functionalization?

- Methodological Answer : The electron-withdrawing Cl group directs electrophilic substitution to the 5- and 7-positions. For example:

Q. What strategies are effective for comparative studies with structurally similar quinoline carbonitriles?

- Methodological Answer :

- SAR tables : Compare IC₅₀, logP, and hydrogen-bonding capacity across analogues (e.g., 6-Bromoquinoline-5-carbonitrile).

- Crystallographic overlays : Align structures (e.g., Protein Data Bank entries) to identify key binding motifs.

- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.